molecular formula C32H54S4 B13921513 4,4'-Bis(dodecylthio)-2,2'-bithiophene

4,4'-Bis(dodecylthio)-2,2'-bithiophene

Cat. No.: B13921513
M. Wt: 567.0 g/mol
InChI Key: AOQZRYUYSKXSTB-UHFFFAOYSA-N
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Description

4,4'-Bis(dodecylthio)-2,2'-bithiophene is a bithiophene derivative functionalized with dodecylthio (-S-C₁₂H₂₅) groups at the 4,4'-positions. Bithiophene derivatives are widely studied for their optoelectronic tunability, solubility, and utility in organic electronics and biosensors . The dodecylthio substituents likely enhance solubility and film-forming capabilities compared to unsubstituted bithiophenes, similar to alkylated analogs .

Properties

Molecular Formula

C32H54S4

Molecular Weight

567.0 g/mol

IUPAC Name

4-dodecylsulfanyl-2-(4-dodecylsulfanylthiophen-2-yl)thiophene

InChI

InChI=1S/C32H54S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-31(35-27-29)32-26-30(28-36-32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3

InChI Key

AOQZRYUYSKXSTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,4'-Bis(dodecylthio)-2,2'-bithiophene

General Synthetic Strategy

The synthesis of 4,4'-Bis(dodecylthio)-2,2'-bithiophene typically involves the following key steps:

This approach is supported by metal-catalyzed cross-coupling and nucleophilic substitution methodologies, as documented in the literature.

Detailed Synthetic Procedures

Synthesis of 3,4'-Dibromo-2,2'-bithiophene Intermediate
  • Method : Metal-catalyzed cross-coupling between metallated and halogenated thiophene derivatives.
  • Reference : The first synthesis of 3,4'-dibromo-2,2'-bithiophene was reported using palladium-catalyzed coupling, providing a key intermediate for further functionalization.
  • Reaction conditions : Lithiation of 3,4'-dibromo-2,2'-bithiophene followed by reaction with dialkyl disulfides (e.g., dodecyl disulfide) yields bis(alkylsulfanyl) derivatives.
  • Yields and characterization : The resulting bis(dodecylthio) derivatives were characterized by ^1H and ^13C NMR spectroscopy, confirming substitution at the 4 and 4' positions.
Bromine–Lithium Exchange and Alkylthiolation
  • Procedure :
    • The dibromo-bithiophene is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to perform bromine–lithium exchange.
    • The generated dilithiated intermediate is then reacted with dodecyl disulfide to install dodecylthio groups.
  • Reaction conditions :
    • Low temperature (-78 °C) for lithiation.
    • Subsequent addition of dialkyl disulfide at controlled temperature.
  • Outcome :
    • High regioselectivity for substitution at the 4 and 4' positions.
    • The product is isolated by standard workup and purified by chromatography.
Alternative Palladium-Catalyzed Cross-Coupling Approaches
  • Suzuki-Miyaura and Stille coupling have been used to introduce alkylthio substituents on bithiophene derivatives.
  • Example : Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) with appropriate alkylthiol or alkylthio precursors under inert atmosphere and elevated temperatures (60–100 °C) in solvents like 1,4-dioxane or N,N-dimethylformamide.
  • Additives : Bases such as potassium carbonate or cesium carbonate are used to facilitate coupling.
  • Yields : Variable, typically moderate to good (up to 80%) depending on substrate and conditions.

Representative Reaction Data Table

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Bromination of 2,2'-bithiophene to 4,4'-dibromo derivative Bromine, FeBr3 catalyst Chloroform or DCM 0 °C to RT 2-4 h 70-85 Selective dibromination at 4,4' positions
Bromine–Lithium exchange n-Butyllithium THF -78 °C 1 h - Generates dilithiated intermediate
Alkylthiolation Dodecyl disulfide THF -78 °C to RT 2-3 h 60-75 Installation of dodecylthio groups
Pd-catalyzed cross-coupling alternative Pd(PPh3)4, K2CO3 1,4-Dioxane or DMF 60-100 °C 4-6 h 50-80 Coupling of bromo-bithiophene with alkylthiol precursors

Research Findings and Analytical Data

  • NMR Spectroscopy : ^1H NMR and ^13C NMR confirm substitution patterns, with characteristic signals for dodecyl chains and thiophene protons.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight of 502.9 g/mol for 4,4'-Bis(dodecylthio)-2,2'-bithiophene.
  • X-ray Crystallography : Structures of related bis(alkylsulfanyl)-bithiophenes have been elucidated, confirming substitution sites and molecular conformation.
  • Purity and Yield : Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dodecylthio)-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dodecylthio groups to dodecyl groups.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or iodine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecyl-substituted bithiophenes.

    Substitution: Halogenated bithiophenes.

Scientific Research Applications

4,4’-Bis(dodecylthio)-2,2’-bithiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential use in biosensors and bioelectronics.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4’-Bis(dodecylthio)-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The dodecylthio groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene rings contribute to the compound’s electronic properties, enabling it to participate in redox reactions and electron transfer processes.

Comparison with Similar Compounds

Substituent Type and Position

The substituent type and position significantly influence the electronic, optical, and structural properties of bithiophene derivatives:

  • 4,4'-Dihexyl-2,2'-bithiophene (C₂₀H₃₀S₂) :

    • Substituents: Hexyl (-C₆H₁₃) groups at 4,4'-positions.
    • Properties: Liquid at room temperature (95% purity) with a molecular weight of 334.58 g/mol. The hexyl chains improve solubility in organic solvents, making it suitable for solution-processed organic electronics .
  • 4,4'-Bis(2-methyl-3-butyn-2-ol)-2,2'-bithiophene :

    • Substituents: Bulky hydroxyl-alkyne groups at 4,4'-positions.
    • Applications: Electropolymerized into conductive films for glucose oxidase immobilization in biosensors. The polar substituents enhance enzyme adhesion and electron mediation .
  • 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene (C₂₀H₂₈Br₂S₂) :

    • Substituents: Hexyl groups at 4,4'-positions and bromine at 5,5'-positions.
    • Applications: Key intermediate in synthesizing semiconducting polymers for organic field-effect transistors (OFETs) and solar cells. Bromine enables further cross-coupling reactions .
  • 5,5'-Bis(3-dodecyl-2-thienyl)-2,2'-bithiophene (C₄₀H₅₈S₄) :

    • Substituents: Dodecyl chains on thienyl side groups.
    • Properties: High molecular weight (666.34 g/mol) and extended π-conjugation, suitable for charge transport in organic semiconductors .

Comparison with 4,4'-Bis(dodecylthio)-2,2'-bithiophene :

  • The dodecylthio groups may offer superior solubility and film morphology compared to shorter alkyl chains (e.g., hexyl).
  • Sulfur atoms could enhance intermolecular interactions (e.g., S···S contacts), improving charge mobility in organic electronics .
  • Potential applications in biosensors remain unexplored but plausible, given the success of polar 4,4'-substituted bithiophenes in enzyme immobilization .

Physical and Structural Properties

  • Film Morphology : AFM studies of poly-4,4'-bis(2-methyl-3-butyn-2-ol)-2,2'-bithiophene reveal tightly packed, globular layers ideal for enzyme immobilization . Dodecylthio-substituted analogs may exhibit similar or improved structural integrity due to stronger van der Waals interactions.
  • Thermal Stability : Alkylated bithiophenes (e.g., dihexyl derivatives) typically show melting points <100°C, while brominated analogs (e.g., 5,5'-dibromo-4,4'-dihexyl) exhibit higher thermal stability for high-temperature processing .

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